molecular formula C23H16Cl2FN3O5S B2590600 Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-67-2

Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2590600
CAS RN: 851949-67-2
M. Wt: 536.36
InChI Key: LISVGKFOTVSUGA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H16Cl2FN3O5S and its molecular weight is 536.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

This compound is part of a broader category of pyridazine derivatives, which have been extensively studied for their chemical properties and potential applications. Research has focused on synthesizing various pyridazine derivatives, exploring their reactions, and investigating their potential uses in different fields, including medicinal chemistry. For instance, studies on pyridazine derivatives and related compounds have led to the synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines, showcasing the versatility and potential of these compounds in creating novel chemical entities with diverse applications (Deeb et al., 1992).

Potential Biological Activities

The synthesis and study of pyridazine derivatives also extend to their potential biological activities. While the specific compound has not been directly linked to biological studies, related research on pyridazine derivatives demonstrates interest in evaluating their antimicrobial, anticancer, and herbicidal activities. This interest is indicative of a broader research trend where derivatives of complex chemical compounds are synthesized and evaluated for various biological activities, potentially leading to new therapeutic agents or agricultural chemicals (Patel et al., 2009), (Xu et al., 2008).

Structural and Molecular Analysis

Research into the structural and molecular aspects of pyridazine derivatives, including crystal and molecular structure analysis, is vital for understanding their chemical behavior and potential for further modification. Studies involving crystal structure analysis help elucidate the molecular configuration, stability, and intermolecular interactions of these compounds, which are crucial for tailoring their properties for specific applications (Achutha et al., 2017).

Advanced Applications

The exploration of pyridazine derivatives for advanced applications, such as their role in the synthesis of novel fluorescent molecules and potential as inhibitors of specific plant growth, highlights the ongoing interest in leveraging their unique chemical properties for diverse scientific and technological applications. The discovery of novel fluorescent molecules among these derivatives opens up possibilities for their use in imaging and sensing technologies, while their herbicidal activity indicates potential agricultural applications (Wu et al., 2006).

properties

IUPAC Name

ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2FN3O5S/c1-2-33-23(32)20-15-11-35-21(27-18(30)10-34-17-8-3-12(24)9-16(17)25)19(15)22(31)29(28-20)14-6-4-13(26)5-7-14/h3-9,11H,2,10H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISVGKFOTVSUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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